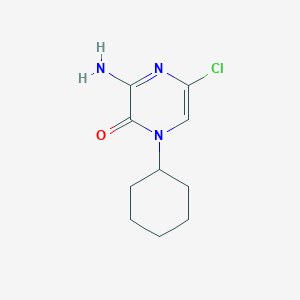
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a cyclohexylamine derivative with a chlorinated pyrazine precursor. The reaction conditions might include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives or the reduction of the chloro group.
Substitution: Nucleophilic substitution reactions might replace the chloro group with other functional groups such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide, sodium methoxide, or ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized derivatives.
Scientific Research Applications
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one
- 3-Amino-5-chloro-1-methylpyrazin-2(1H)-one
- 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one
Uniqueness
3-Amino-5-chloro-1-cyclohexylpyrazin-2(1H)-one is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness might influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-amino-5-chloro-1-cyclohexylpyrazin-2-one |
InChI |
InChI=1S/C10H14ClN3O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13) |
InChI Key |
ZLMSKTQOJMNGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=C(C2=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















